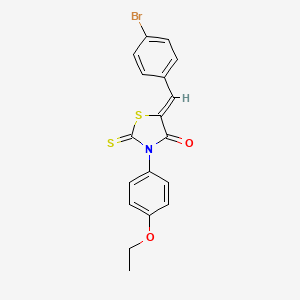

![molecular formula C16H18N2O4S2 B4578008 N-{2-[(2-methylbenzyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B4578008.png)

N-{2-[(2-methylbenzyl)thio]ethyl}-2-nitrobenzenesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

N-{2-[(2-methylbenzyl)thio]ethyl}-2-nitrobenzenesulfonamide can be synthesized through various methods, including base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines. This process is facilitated by the presence of electron-withdrawing groups on the aromatic ring of the benzyl group, which are essential for C-arylation. Such unsymmetrically substituted benzhydrylamines serve as advanced intermediates toward the synthesis of indazole oxides and quinazolines (Kisseljova, Smyslová, & Krchňák, 2014).

Molecular Structure Analysis

The molecular structure of N-{2-[(2-methylbenzyl)thio]ethyl}-2-nitrobenzenesulfonamide and related compounds can be elucidated using techniques such as dispersion-corrected density functional theory calculations and 13C solid-state NMR. These methods help distinguish between possible tautomers and provide insight into the electronic structure and bonding characteristics of the compound (Li, Bond, Johansson, & van de Streek, 2014).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including smooth alkylation through Mitsunobu reaction or conventional methods to give N-alkylated sulfonamides in near quantitative yields. These sulfonamides can be deprotected readily via Meisenheimer complexes upon treatment with thiolates, yielding secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995).

Physical Properties Analysis

The physical properties of N-{2-[(2-methylbenzyl)thio]ethyl}-2-nitrobenzenesulfonamide, including its melting point, boiling point, and solubility, can be determined through standard laboratory techniques. These properties are crucial for understanding the compound's behavior in various solvents and conditions, influencing its application in chemical synthesis.

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and the ability to form derivatives, are central to the compound's utility in organic synthesis. Its reactions with oxygen and nitrogen nucleophiles, for example, yield products of addition at the double C-N bond, demonstrating its versatility in forming complex nitrogenous compounds (Rozentsveig, Levkovskaya, Rybalova, & Mirskova, 2001).

Applications De Recherche Scientifique

Versatility in Chemical Synthesis

Nitrobenzenesulfonamides, including compounds structurally similar to N-{2-[(2-methylbenzyl)thio]ethyl}-2-nitrobenzenesulfonamide, have been showcased for their exceptional versatility in the preparation of secondary amines. For instance, they undergo smooth alkylation by the Mitsunobu reaction or conventional methods to give N-alkylated sulfonamides in near quantitative yields. These sulfonamides can be readily deprotected via Meisenheimer complexes upon treatment with thiolates in DMF at room temperature, yielding secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995).

Characterization and Computational Studies

Recent studies have focused on the synthesis and detailed characterization of new sulfonamide molecules, with research delving into their structural, electronic, and interaction properties using various spectroscopic tools and computational methods. Such studies provide insights into the nature of intermolecular interactions, electronic properties, and potential applications of these compounds in various scientific fields (Murthy et al., 2018).

Potential in Drug Discovery

While the request specifically excludes drug use and dosage information, it's worth noting that research into nitrobenzenesulfonamides has explored their potential as hypoxic cell selective cytotoxic agents, highlighting the broader applicability of these compounds in medicinal chemistry for targeting specific cellular environments (Saari et al., 1991).

Advanced Intermediates for Heterocyclic Synthesis

Nitrobenzenesulfonamides serve as advanced intermediates for the synthesis of nitrogenous heterocycles. Their reactivity has been exploited in the synthesis of complex molecules, such as indazole oxides and quinazolines, which are of interest in various chemical research areas (Kisseljova, Smyslová, & Krchňák, 2014).

Application in Dye Synthesis

The synthesis of N-methyl-N-(4'-aminobenzyl)-4-toluelenesulfonamide and its application in dye synthesis underscores the utility of nitrobenzenesulfonamides in the development of new dyes with desirable properties for industrial applications. This demonstrates the role of such compounds in materials science, particularly in the development of novel dyes (Gao Kun-yu, 2009).

Propriétés

IUPAC Name |

N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-13-6-2-3-7-14(13)12-23-11-10-17-24(21,22)16-9-5-4-8-15(16)18(19)20/h2-9,17H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXZMXFNJIJYRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4577934.png)

![5-methyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B4577936.png)

![2,4,6-trimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4577954.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4577957.png)

![3-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4577978.png)

![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3,5-dichlorophenyl)urea](/img/structure/B4577980.png)

![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4577988.png)

![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4577996.png)

![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B4578001.png)

![4-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4578020.png)